molecular formula C16H19N3O4S B2358715 N-[5-(2-甲磺酰基苯基)-1,3,4-恶二唑-2-基]环己烷甲酰胺 CAS No. 886922-66-3

N-[5-(2-甲磺酰基苯基)-1,3,4-恶二唑-2-基]环己烷甲酰胺

货号: B2358715
CAS 编号: 886922-66-3
分子量: 349.41
InChI 键: UGDRXRLTYPMDTH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.41. The purity is usually 95%.
BenchChem offers high-quality N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

选择性血清素受体拮抗剂

合成了一系列类似于 N-[4-甲氧基-3-(4-甲基哌嗪-1-基)苯基] 2'-甲基-4'-(5-甲基-1,2,4-恶二唑-3-基)联苯-4-甲酰胺的类似物,展示了有效且选择性的 5-HT(1B/1D) 拮抗特性。这些化合物在 5-HT(1B) 和 5-HT(1D) 受体上显示出增强的亲和力,并对血清素释放调节产生显着影响,突出了它们在神经精神疾病中的治疗潜力 (Liao 等人,2000)

抗癫痫活性

合成了结合柠檬烯、柠檬醛和 1,3,4-恶二唑结构特征的新型衍生物,以探索抗惊厥活性。这些化合物使用各种癫痫发作模型进行了药理学评估,显示出作为抗癫痫剂的潜力 (Rajak 等人,2013)

抗癌特性

对 N-(4-{5-[4-(5-甲基-1,3,4-恶二唑-2-基)苯基]-4-(2,3,4-三甲氧基苯基)-1,3-噻唑-2-基}苯基)苯甲酰胺的研究显示出对各种癌细胞系的中等至优异的抗癌活性,包括 MCF-7、A549、Colo-205 和 A2780,表明抗癌药物开发的一个有希望的方向 (Ravinaik 等人,2021)

胆碱酯酶抑制

一项关于用长烷基链修饰的 5-芳基-1,3,4-恶二唑的研究表明,对乙酰胆碱酯酶和丁酰胆碱酯酶有中等程度的双重抑制作用,这对于治疗痴呆症和重症肌无力等疾病非常重要。这些化合物提供了胆碱酯酶抑制剂的构效关系见解 (Pflégr 等人,2022)

抗炎和抗菌活性

合成了基于磺酰胺的 1,3,4-恶二唑衍生物,并评估了它们的抗菌、抗炎和抗糖尿病活性。该系列中的某些化合物显示出有希望的抗炎作用,为新的治疗剂提供了潜在途径 (Kavitha 等人,2019)

作用机制

Target of Action

The compound, N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide, primarily targets the Cyclooxygenase-2 (COX-2) enzyme . COX-2 is an enzyme responsible for the formation of prostanoids, including prostaglandins, prostacyclin, and thromboxane, which play a key role in inflammation and pain.

Mode of Action

The compound acts as a COX-2 inhibitor . It interacts with the COX-2 enzyme, reducing its activity and thereby decreasing the production of pro-inflammatory prostaglandins. This leads to a reduction in inflammation and pain.

Biochemical Pathways

The compound affects the arachidonic acid pathway . Under normal conditions, arachidonic acid is converted into prostaglandins by the COX enzymes. By inhibiting COX-2, the compound reduces the production of these prostaglandins, particularly those involved in inflammation and pain.

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and are well distributed throughout the body

Result of Action

The primary result of the compound’s action is a reduction in inflammation and pain . By inhibiting COX-2 and reducing the production of pro-inflammatory prostaglandins, the compound can alleviate symptoms associated with conditions such as arthritis and other inflammatory diseases.

属性

IUPAC Name

N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-24(21,22)13-10-6-5-9-12(13)15-18-19-16(23-15)17-14(20)11-7-3-2-4-8-11/h5-6,9-11H,2-4,7-8H2,1H3,(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDRXRLTYPMDTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C2=NN=C(O2)NC(=O)C3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。